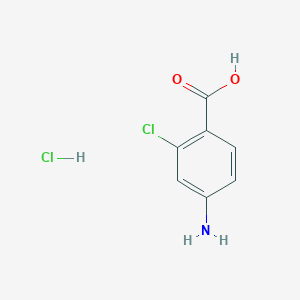

4-Amino-2-chlorobenzoic acid hydrochloride

CAS No.: 93043-49-3

Cat. No.: VC5047670

Molecular Formula: C7H7Cl2NO2

Molecular Weight: 208.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93043-49-3 |

|---|---|

| Molecular Formula | C7H7Cl2NO2 |

| Molecular Weight | 208.04 |

| IUPAC Name | 4-amino-2-chlorobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H6ClNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H |

| Standard InChI Key | ATKCBPBSFTYMAB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N)Cl)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-2-chlorobenzoic acid hydrochloride features a benzoic acid backbone substituted with an amino group (–NH₂) at the para position and a chlorine atom (–Cl) at the ortho position relative to the carboxylic acid group. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, which enhances its crystalline stability and aqueous solubility. The molecular structure is validated by spectral data, including NMR and IR spectroscopy, which confirm the positions of functional groups and the absence of tautomeric forms .

Physical and Chemical Characteristics

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 208.04 g/mol | |

| Melting Point | 211°C (decomposes) | |

| Solubility | Slight in DMSO, Methanol | |

| pKa | 3.81 (predicted for parent) | |

| Density | 1.3246 g/cm³ (estimate) |

The compound’s low solubility in polar solvents like water necessitates the use of dimethyl sulfoxide (DMSO) or methanol for laboratory applications. Its acidic nature (pKa ≈ 3.81) enables participation in acid-base reactions, particularly in buffered pharmaceutical formulations .

Synthesis and Optimization

Purification and Characterization

Post-synthesis purification involves recrystallization from methanol, yielding >97% purity as confirmed by high-performance liquid chromatography (HPLC). X-ray diffraction (XRD) analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 3.9595 Å, b = 22.6656 Å, c = 8.0285 Å, and β = 104.257° .

Crystallographic and Hydrogen-Bonding Analysis

Racemic Twinning and Molecular Packing

The compound crystallizes as a racemic twin, with two enantiomers coexisting in the asymmetric unit. Each molecule adopts a planar conformation (r.m.s. deviation = 0.073–0.074 Å), stabilized by intermolecular hydrogen bonds:

Hydrogen-Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O1–H1⋯O2 | 1.82 | 167 |

| N1–H1A⋯N2 | 2.12 | 155 |

| N1–H1B⋯Cl1 | 2.25 | 147 |

These interactions contribute to a high thermal stability (decomposition at 211°C) and mechanical robustness .

Pharmaceutical and Industrial Applications

Role in Drug Synthesis

As a metabolite of 2-chloroprocaine, the parent acid is integral to epidural anesthetics. The hydrochloride salt serves as an intermediate in sulfonamide antibiotics, leveraging its amino group for nucleophilic substitution reactions . Recent studies explore its utility in peptide coupling reagents, where it facilitates amide bond formation without racemization .

Material Science Applications

The compound’s crystalline stability and hydrogen-bonding network make it a candidate for organic semiconductors. Its planar structure allows π-π stacking, enhancing charge transport properties in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume